Product packaging for Casopitant metabolite M12(Cat. No.:CAS No. 921206-86-2)

Casopitant metabolite M12

Cat. No.: B15194902
CAS No.: 921206-86-2
M. Wt: 588.6 g/mol
InChI Key: ARORRZNCPONOJX-OUPRXKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Casopitant metabolite M12 (also coded as GSK631832) is a major circulating metabolite of Casopitant (GW679769), a potent and selective Neurokinin-1 (NK-1) receptor antagonist . In humans, Casopitant is extensively metabolized, and M12 is identified as one of the two main circulating metabolites, formed via deacetylation and oxidation of the parent compound . This metabolite is of significant research value for understanding the metabolic disposition and elimination pathways of Casopitant. Analytical methods, such as a validated positive ion liquid chromatography/tandem mass spectrometry (LC-MS/MS) technique, have been developed for the simultaneous quantification of M12 alongside Casopitant and its other major metabolites in biological matrices like plasma to support long-term toxicology studies . Researchers utilize this metabolite as a key analyte in pharmacokinetic studies to provide critical safety cover data during clinical development phases. The chemical structure of this compound is assigned the PubChem CID 10175283 and has a molecular formula of C28H31F7N4O2 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31F7N4O2 B15194902 Casopitant metabolite M12 CAS No. 921206-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921206-86-2

Molecular Formula

C28H31F7N4O2

Molecular Weight

588.6 g/mol

IUPAC Name

(2R,4S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-(3-oxopiperazin-1-yl)piperidine-1-carboxamide

InChI

InChI=1S/C28H31F7N4O2/c1-16-10-21(29)4-5-23(16)24-14-22(38-9-7-36-25(40)15-38)6-8-39(24)26(41)37(3)17(2)18-11-19(27(30,31)32)13-20(12-18)28(33,34)35/h4-5,10-13,17,22,24H,6-9,14-15H2,1-3H3,(H,36,40)/t17-,22+,24-/m1/s1

InChI Key

ARORRZNCPONOJX-OUPRXKBMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNC(=O)C4

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNC(=O)C4

Origin of Product

United States

Enzymatic Formation and Biotransformation Pathways of Casopitant Metabolite M12

Elucidation of Specific Metabolic Reactions Leading to M12 Formation

The formation of casopitant (B1241461) metabolite M12 is a two-step process involving initial deacetylation followed by oxidative transformations. These reactions are key to the metabolic clearance of casopitant.

Deacetylation Processes

The first critical step in the formation of M12 is the removal of the N-acetyl group from the piperazine (B1678402) moiety of the parent casopitant molecule. nih.gov This hydrolytic cleavage results in the formation of a deacetylated intermediate. While the specific enzymes responsible for this deacetylation have not been exhaustively detailed in publicly available literature, this type of reaction is typically catalyzed by hydrolases, such as amidases or esterases, which are present in various tissues, including the liver. It is also possible that cytochrome P450 enzymes could contribute to this initial biotransformation step, although their primary role is often in oxidative metabolism.

Oxidative Transformations

Following deacetylation, the resulting intermediate undergoes oxidative modifications to yield the final M12 metabolite. nih.gov The principal route of casopitant metabolism involves multiple oxidations. nih.gov In the case of M12, this oxidation occurs on the piperazine ring, which has been exposed by the prior deacetylation step. This oxidative reaction is a classic example of Phase I metabolism, designed to increase the polarity of the molecule to facilitate its eventual elimination from the body.

Identification of Cytochrome P450 Enzymes Involved in M12 Biosynthesis

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the metabolism of a vast array of drugs, including casopitant.

Role of CYP3A4 in Casopitant Metabolism and M12 Generation

In vitro and in vivo studies have unequivocally identified CYP3A4 as the principal enzyme responsible for the metabolism of casopitant. nih.gov Casopitant has been shown to be a substrate, an inhibitor, and an inducer of CYP3A4, highlighting a complex interaction with this key drug-metabolizing enzyme. nih.gov Given that oxidation is a critical step in the formation of M12, it is highly probable that CYP3A4 is the primary catalyst for the oxidative transformation of the deacetylated intermediate.

The interaction of casopitant with CYP3A4 is further characterized by metabolism-dependent inhibition. The kinetic parameters for this inactivation have been determined, providing insight into the potency of this interaction.

Inactivation Kinetics of CYP3A4 by Casopitant
ParameterValue (Mean ± S.E.)
KI (μM)3.1 ± 1.6
kinact (min-1)0.0199 ± 0.0024

This table presents the kinetic constants for the metabolism-dependent inactivation of CYP3A4 by casopitant, with MID as the probe substrate. KI represents the concentration of inactivator that gives half the maximal rate of inactivation, and kinact is the maximal rate of inactivation. Data from Motta et al., 2011. researchgate.net

Characterization of Phase I Metabolic Steps

Phase I metabolism encompasses reactions that introduce or expose functional groups, typically increasing the hydrophilicity of a compound. The formation of M12 from casopitant is a clear example of Phase I biotransformation.

The metabolic cascade leading to M12 involves two distinct Phase I reactions:

Hydrolysis: The initial deacetylation of the N-acetyl group on the piperazine ring is a hydrolytic reaction. This step removes a portion of the molecule and exposes a secondary amine.

Oxidation: The subsequent modification of the deacetylated piperazine ring is an oxidative reaction, catalyzed predominantly by CYP3A4. This oxidation adds a polar functional group to the molecule.

Investigation of Potential Phase II Conjugation Pathways for M12

Phase II metabolism involves the conjugation of a drug or its phase I metabolite with an endogenous molecule, which typically increases water solubility and facilitates excretion. nottingham.ac.ukbasicmedicalkey.com While direct studies detailing the specific phase II conjugation of M12 are not extensively documented in the provided search results, the observation of phase II metabolites of casopitant in urine suggests that its metabolites, including M12, are likely substrates for these pathways. nih.govresearchgate.net The primary phase II reactions include glucuronidation, sulfonation, and glutathione (B108866) conjugation. drughunter.com

Detailed Research Findings:

Glucuronidation: This is a major phase II pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to a substrate. nih.govnih.gov Given that casopitant has been shown to cause weak to moderate induction of UGT enzymes in human hepatocytes, it is plausible that its metabolites, which possess suitable functional groups, could undergo glucuronidation. nih.gov The presence of hydroxyl or other functional groups on the oxidized M12 metabolite could serve as sites for UGT-mediated conjugation.

Sulfonation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group. drughunter.com This is another common route for the detoxification and elimination of xenobiotics.

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic compounds. drughunter.com This pathway is crucial for detoxifying reactive metabolites.

Below are interactive tables summarizing the key enzymes in Phase II metabolism and the identified metabolites of casopitant.

Table 1: Key Phase II Conjugation Enzymes and their Functions

Enzyme FamilyFunctionEndogenous Substrate
UDP-glucuronosyltransferases (UGTs)Transfers glucuronic acid to a substrate, increasing water solubility. nih.govUDP-glucuronic acid
Sulfotransferases (SULTs)Catalyzes the transfer of a sulfonate group to a substrate. drughunter.com3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Glutathione S-transferases (GSTs)Conjugates the tripeptide glutathione to electrophilic compounds. drughunter.comGlutathione (GSH)
N-acetyltransferases (NATs)Transfers an acetyl group from acetyl-CoA to a substrate. drughunter.comAcetyl-Coenzyme A
Methyltransferases (MTs)Catalyzes the transfer of a methyl group to a substrate. drughunter.comS-adenosyl methionine (SAM)

Table 2: Major Identified Metabolites of Casopitant

Metabolite IDCode NameDescription
M12GSK631832Deacetylated and oxidized. nih.gov
M13GSK525060Hydroxylated derivative. nih.gov
M31N/AN-dealkylated piperazine. researchgate.net
M134N/AN-dealkylated piperazine. researchgate.net
M76N/AN-deacetylated. researchgate.net
M200N/AN-deacetylated N,N-deethylated. researchgate.net

In Vitro Pharmacological Characterization of Casopitant Metabolite M12

Assessment of Receptor Binding Affinities

Casopitant (B1241461) is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. nih.govresearchgate.net Its high affinity for this receptor is central to its mechanism of action. nih.gov Following administration, casopitant is extensively metabolized. One of the principal circulating metabolites identified in humans and preclinical species is M12, which is structurally characterized as an oxidized and deacetylated derivative of the parent compound. researchgate.netresearchgate.net

Distribution and Disposition of Casopitant Metabolite M12 in Preclinical Models

Comparative Analysis of M12 Distribution in Animal Tissues (e.g., Rat, Dog)

Studies involving the administration of radiolabelled [¹⁴C]casopitant to rats and dogs have shown that drug-related material is quantifiable in all examined tissues. nih.gov While M12 has been identified as a principal circulating component in both species, its accumulation within the tissues themselves appears less significant compared to other metabolites. nih.gov In both rats and dogs, a similar metabolic pattern was noted in tissues, where the major quantified components were casopitant (B1241461) and the metabolites M31, M134, M76, and M200. nih.gov

Following repeated oral administration of casopitant in rats and dogs, the highest concentrations of total drug-related radioactivity were found in the lung and liver. nih.gov The concentration of radioactivity in tissues was observed to be significantly higher than in plasma, and it declined slowly, remaining quantifiable even after a 20-day recovery period. nih.gov Although M12 is a key metabolite in the bloodstream, it was not identified as one of the major metabolites that accumulate within tissue samples, where other derivatives were more prominent. nih.gov

The accumulation of casopitant and its metabolites in the heart muscle has been a subject of specific investigation. nih.gov Long-term toxicity studies in both rats and dogs revealed evidence of cardiomyopathy. nih.gov A detailed 26-week study in dogs showed that the primary metabolites accumulating in the myocardium were M200 and M134, with their levels increasing over time to considerable concentrations. nih.gov The oxidized deacetylated metabolite M12 was not reported as a major component found in the myocardium in these studies. nih.gov Even after a washout period, the metabolite M200 was still the main component detected in the heart muscle, while circulating derivatives had decreased to undetectable levels. nih.gov

Assessment of Metabolite Exposure in Circulating Plasma

Table 1: Comparative Distribution of Major Casopitant Metabolites in Preclinical Models

This table summarizes the primary components identified in different biological compartments in rats and dogs following the administration of Casopitant.

CompartmentSpeciesMajor Components IdentifiedReference
Circulating PlasmaRat, DogCasopitant, M12, M13, M31, M134 nih.gov
Tissues (General)Rat, DogCasopitant, M31, M134, M76, M200 nih.gov
Myocardium (Long-term)DogM200, M134 nih.gov

Elimination Pathways and Excretion Profiles of M12

The elimination of casopitant and its related metabolites occurs largely through metabolic processes. nih.gov In preclinical studies involving mice, rats, and dogs, the resulting metabolites are excreted primarily in the feces. nih.gov Urinary excretion represents a minor pathway for elimination, accounting for only 2% to 7% of the administered dose across these species. nih.gov As a circulating metabolite, M12 is cleared from the plasma, and its subsequent elimination is expected to follow these primary metabolic and fecal excretion routes. nih.govnih.gov After a washout period, all circulating derivatives, which would include M12, were found to decrease to levels that were no longer detectable. nih.gov

Table 2: Primary Excretion Pathways for Casopitant-Related Material in Preclinical Models

This table outlines the main routes of elimination for drug-related material following Casopitant administration.

SpeciesPrimary Excretion RouteSecondary Excretion RouteReference
MouseFecesUrine nih.gov
RatFecesUrine nih.gov
DogFecesUrine nih.gov

Advanced Analytical Methodologies for Casopitant Metabolite M12 Quantification and Identification

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS) for Quantitative Determination

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as the principal analytical tool for the quantitative determination of casopitant (B1241461) and its metabolites, including M12, in complex biological samples. nih.govnih.gov This technique offers the high selectivity and sensitivity required to measure low concentrations of analytes in matrices such as plasma, urine, and feces.

In the analysis of casopitant's metabolic profile, samples from human and animal studies were processed and analyzed using HPLC-MS/MS systems. nih.govnih.gov The process involves a chromatographic separation step (HPLC) to resolve the parent drug from its various metabolites, followed by detection and quantification using a tandem mass spectrometer. The mass spectrometer is typically operated in a selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored. This provides a high degree of specificity and minimizes interference from endogenous components of the biological matrix. While specific operational parameters for M12 are not detailed in published literature, a general methodology can be inferred.

Table 1: Representative HPLC-MS/MS System Parameters for Metabolite Quantification

Parameter Description
Chromatography
HPLC System A system capable of generating precise gradients at high pressures.
Column Typically a reversed-phase column (e.g., C18) for separating compounds of varying polarity.
Mobile Phase A gradient mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate Optimized for the specific column dimensions and separation requirements.
Mass Spectrometry
Ion Source Electrospray Ionization (ESI), operated in positive ion mode for compounds like M12.
Analysis Mode Tandem Mass Spectrometry (MS/MS).
Detection Mode Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

The use of HPLC-MS/MS enabled the successful quantification of casopitant and its key metabolites, providing the data necessary to determine their pharmacokinetic profiles. nih.gov

Application of Radiodetection Techniques for Metabolite Profiling

To gain a complete understanding of the absorption, distribution, metabolism, and excretion (ADME) of casopitant, studies were conducted using radiolabeled compounds. nih.govnih.gov Specifically, [14C]casopitant was administered to human subjects and preclinical species. nih.govnih.gov This approach allows for the tracking of all drug-related material, regardless of its chemical form.

For metabolite profiling, biological samples (plasma, urine, and feces) were first analyzed by HPLC to separate the different radioactive components. nih.gov The eluent from the HPLC system was collected in fractions, and the amount of radioactivity in each fraction was measured using off-line radiodetection, typically with a liquid scintillation counter. nih.govresearchgate.net This generates a radiochromatogram that shows the pattern of all metabolites.

By comparing the radiochromatogram with the chromatogram from the mass spectrometer, metabolites can be identified and their relative abundance can be determined as a percentage of the total radioactivity. This method was crucial in establishing that casopitant is extensively metabolized and that M12 is a significant circulating metabolite following oral dosing. nih.gov The elimination of the drug and its metabolites was found to be primarily through the feces. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry provides essential information about the molecular weight and fragmentation of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. novartis.comhyphadiscovery.com For complex drug metabolites, NMR provides definitive confirmation of the exact chemical structure, including the precise location of metabolic modifications.

In the metabolism studies of casopitant, urine samples were analyzed using Proton NMR (¹H-NMR) to further characterize the metabolites. nih.govresearchgate.net The process of using NMR for metabolite identification involves isolating a sufficient quantity of the metabolite, often through micropreparative HPLC techniques. novartis.com A suite of NMR experiments is then performed.

Table 2: Common NMR Experiments for Metabolite Structure Elucidation

Experiment Information Provided
¹H NMR Provides information about the number and chemical environment of protons in the molecule.
COSY (Correlation Spectroscopy) Identifies protons that are coupled to each other, helping to piece together molecular fragments. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with the carbons they are directly attached to.

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds, which is key for connecting molecular fragments. hyphadiscovery.com |

Development and Validation of Bioanalytical Assays in Biological Matrices (e.g., Plasma, Excreta)

For quantitative data from biological samples to be considered reliable and accurate, the bioanalytical method used must be thoroughly validated. This was a critical step in the analysis of casopitant and its metabolite M12 in matrices like plasma, urine, and feces. nih.govnih.gov The validation process ensures that the assay performs consistently and reproducibly.

A bioanalytical assay validation typically assesses several key parameters according to regulatory guidelines.

Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte (e.g., M12) in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous substances. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the variability of repeated measurements. These are assessed at multiple concentration levels. nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. For M12, this would establish the concentration range over which the assay is accurate and precise. nih.gov

Recovery: The efficiency of the extraction process used to remove the analyte from the biological matrix (e.g., plasma or homogenized feces).

Matrix Effect: The influence of the biological matrix components on the ionization and detection of the analyte by the mass spectrometer.

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

The successful collection of pharmacokinetic data for casopitant and its metabolites, including M12, from human and animal studies implies the development and implementation of such validated bioanalytical assays for plasma and excreta. nih.gov

Comparative Metabolomic Analysis: Casopitant Metabolite M12 and Other Casopitant Metabolites

Relative Abundance and Exposure Levels of M12 Versus Other Principal Metabolites (e.g., M13, M31, M200)

In humans, following administration of casopitant (B1241461), the metabolic landscape is characterized by the presence of several circulating metabolites. The two most prominent in plasma are a hydroxylated derivative known as M13 (GSK525060) and, particularly after oral administration, the deacetylated and oxidized metabolite M12 (GSK631832). nih.gov While M13 and M12 are the main metabolites found circulating in the bloodstream, other noteworthy metabolites have been identified, primarily in tissue distribution studies in preclinical models. These include two N-dealkylated piperazine (B1678402) metabolites, M31 and M134, and an N-deacetylated, N,N-deethylated metabolite, M200. researchgate.net

In animal studies, specifically in dogs, after prolonged administration, casopitant and M13 were the major components found in circulation. However, within the myocardium, M200 and another N-dealkylated piperazine metabolite, M134, were the predominant species, and their concentrations increased over time. researchgate.net This tissue-specific accumulation highlights the differential distribution and clearance of casopitant metabolites.

Table 1: Principal Metabolites of Casopitant and Their Characteristics

MetaboliteCode NameDescriptionPrimary Location of Detection
M12GSK631832Deacetylated and oxidized metaboliteHuman Plasma (especially after oral administration) nih.gov
M13GSK525060Hydroxylated derivativeHuman Plasma nih.gov
M31GSK517142N-dealkylated piperazine metaboliteAnimal Tissues, Dog and Rat Plasma researchgate.netnih.gov
M200-N-deacetylated, N,N-deethylated metaboliteAnimal Tissues (notably myocardium) researchgate.net

Differential Metabolic Pathways and Transformations Leading to Diverse Metabolite Profiles

The structural diversity of casopitant metabolites arises from a series of complex biotransformation reactions. The primary metabolic routes for casopitant involve oxidation, loss of the N-acetyl group (deacetylation), N-demethylation, and modifications of the piperazine ring, which can include ring-opening and cleavage. nih.gov

The formation of the principal metabolites can be attributed to the following pathways:

M13 (Hydroxylated derivative): This metabolite is a product of oxidation, a common phase I metabolic reaction. nih.gov

M12 (Deacetylated and oxidized metabolite): The generation of M12 involves two key steps: the loss of the N-acetyl group from the piperazine moiety, followed by oxidation. nih.gov

M31 (N-dealkylated piperazine metabolite): This metabolite is formed through the cleavage and removal of a portion of the piperazine ring system. researchgate.net

M200 (N-deacetylated, N,N-deethylated metabolite): The formation of M200 is a result of multiple metabolic steps, including the removal of the N-acetyl group and subsequent de-ethylation from the modified piperazine structure. researchgate.net

These metabolic transformations, primarily occurring in the liver, are catalyzed by various enzyme systems, including the cytochrome P450 (CYP) family of enzymes. The interplay of these different pathways leads to the complex and varied metabolite profile observed for casopitant.

Comparative Assessment of In Vitro Biological Activities Among Casopitant Metabolites

A major circulating metabolite, M13 (GSK525060), has been identified as an inhibitor of the cytochrome P450 enzyme CYP3A4 in vitro. researchgate.net This is noteworthy as casopitant itself is also a substrate, inhibitor, and inducer of CYP3A4, indicating a potential for complex drug-drug interactions. researchgate.net

Regarding the primary pharmacological target, the NK1 receptor, a study in ferrets indicated that hydroxylated metabolites of casopitant possessed a similar potency to the parent compound at ferret brain cortical NK1 receptors. researchgate.net Although this study was conducted in an animal model, it suggests that some metabolites may retain affinity for the NK1 receptor. However, another source, while noting the similar affinity of metabolites to the ferret NK-1 receptor, stated that their affinity to the human NK-1 receptor was not presented. researchgate.net For the related NK1 receptor antagonist aprepitant, its metabolites were found to have a significantly reduced binding affinity for the human NK1 receptor compared to the parent drug. researchgate.net

Table 2: Summary of Known In Vitro Biological Activities of Casopitant Metabolites

MetaboliteTargetActivity
M13 (GSK525060)CYP3A4Inhibitor researchgate.net
M13 (GSK525060)Ferret NK1 ReceptorSimilar potency to casopitant researchgate.net
M12-Data not available
M31-Data not available
M200-Data not available

Mechanistic Studies on the Biological Role of Casopitant Metabolite M12

Investigation of Enzyme Inhibition/Induction Potentials

It has been reported that a major circulating metabolite of casopitant (B1241461) is an inhibitor of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4) in vitro. researchgate.net More specific data is available for the hydroxylated metabolite, M13 (GSK525060), which was identified as both a direct and metabolism-dependent inhibitor of CYP3A. nih.gov No specific data quantifying the inhibitory potential (e.g., IC₅₀ or Kᵢ values) or the potential for enzyme induction for metabolite M12 could be found.

Role of M12 in the Overall Metabolic Fate and Pharmacological Profile of Casopitant

Due to these significant gaps in detailed, M12-specific information, constructing the requested scientific article would not be possible without resorting to speculation, which would compromise the integrity and accuracy of the content.

Current Research Gaps and Future Directions in Casopitant Metabolite M12 Research

Unexplored Metabolic Pathways and Minor Metabolites

The primary metabolic routes for Casopitant (B1241461) are well-documented, involving a series of multiple oxidations and the loss of the N-acetyl group, which directly leads to the formation of M12. researchgate.net Beyond this major pathway, the metabolic fate of Casopitant is less clear. The existence of "many other metabolites" has been noted in plasma and excreta, suggesting a more intricate metabolic network than is currently understood. researchgate.net These minor metabolites, though present in lower concentrations, could hold significant pharmacological or toxicological implications.

The principal routes of Casopitant metabolism include modifications or loss of the piperazine (B1678402) group and cleavage of the molecule. researchgate.net However, the specific enzymatic processes and the precise structures of these numerous minor metabolites are yet to be comprehensively characterized. Identifying these less abundant metabolic products is crucial for a complete understanding of Casopitant's disposition and for identifying any potential metabolic "soft spots" that could be relevant for drug-drug interactions or off-target effects. Future research should focus on the use of high-sensitivity analytical techniques to isolate and structurally elucidate these minor metabolic players.

Comprehensive Mechanistic Characterization of Allosteric or Orthosteric Interactions

Casopitant exerts its therapeutic effect by binding to the NK1 receptor. While the parent compound is a known antagonist, the interaction of its major metabolite, M12, with the NK1 receptor or other potential targets is a significant research gap. It is known that a major circulating metabolite of Casopitant is an inhibitor of the cytochrome P450 enzyme CYP3A4 in vitro, and it is highly probable that this refers to M12. researchgate.net However, whether M12 interacts with the NK1 receptor and, if so, whether this interaction is orthosteric (at the primary binding site) or allosteric (at a secondary site) remains to be determined.

Allosteric modulators can offer a more nuanced pharmacological effect compared to orthosteric ligands, potentially leading to improved therapeutic profiles. nih.govnih.gov Given the structural modifications from Casopitant to M12 (deacetylation and oxidation of the piperazine ring), it is plausible that M12's binding characteristics at the NK1 receptor could differ significantly from the parent drug. A thorough investigation into the potential allosteric or orthosteric binding of M12 is warranted. This would involve detailed binding assays and structural biology studies to map the precise interaction points of M12 on the NK1 receptor or other potential protein targets.

Advanced In Vitro Modeling for Predicting Metabolic Disposition

Predicting the metabolic fate of a drug and its metabolites is a cornerstone of modern drug development. While in vitro models such as human liver microsomes and hepatocytes are standard tools, there is a need for more advanced and specific models to accurately predict the disposition of metabolites like M12. nih.gov The formation of M12 involves both N-deacetylation and oxidation, suggesting the involvement of multiple enzyme systems.

Current in vitro systems can provide valuable data on metabolic stability and metabolite identification. However, to gain a more quantitative understanding of M12's formation, further metabolism, and potential for drug-drug interactions, more sophisticated models are required. This could include co-culture systems that better mimic the complex cellular environment of the liver, or the use of recombinant enzyme systems to pinpoint the specific enzymes responsible for each step of M12's formation and clearance. Furthermore, physiologically based pharmacokinetic (PBPK) modeling, incorporating in vitro metabolic data, would be invaluable in predicting the in vivo exposure and disposition of M12 under various physiological and pathological conditions.

Role of M12 in Inter-species Metabolic Variations

Significant inter-species differences in drug metabolism are a common challenge in preclinical drug development. In the case of Casopitant, M12 has been identified as a major circulating metabolite in humans, dogs, and female rats. This suggests a conserved metabolic pathway across these species. However, the quantitative aspects of M12 formation and its subsequent metabolic fate may vary considerably.

Understanding these species-specific differences is critical for the appropriate selection of animal models for preclinical safety and efficacy studies and for the accurate extrapolation of animal data to humans. For instance, while M12 is a major component in female rats, there may be differences in its clearance rate or the profile of its downstream metabolites compared to humans. A detailed comparative metabolism study, quantitatively assessing the formation and elimination of M12 in different preclinical species and comparing it to human data, would provide crucial insights. This would allow for a more informed interpretation of preclinical findings and a better prediction of M12's behavior in the human body.

Novel Analytical Approaches for Enhanced Metabolite Detection

The detection and characterization of drug metabolites, particularly those present at low concentrations, demand sensitive and specific analytical methodologies. While liquid chromatography-mass spectrometry (LC-MS) is the workhorse for metabolite identification, there is always a push for novel approaches with enhanced capabilities. saspublishers.comnih.gov

For a comprehensive analysis of M12 and its potential minor downstream metabolites, advanced hyphenated techniques could be employed. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are powerful tools for structural elucidation. researchgate.netsaspublishers.com Furthermore, the use of techniques like online hydrogen/deuterium exchange coupled with mass spectrometry could provide valuable information on the structure and stability of M12 and its derivatives. The development of highly sensitive and specific immunoassays for M12 could also facilitate its routine quantification in biological matrices, enabling more detailed pharmacokinetic and pharmacodynamic studies. The application of these advanced analytical strategies will be instrumental in filling the existing knowledge gaps surrounding this key metabolite of Casopitant.

Q & A

What analytical methodologies are recommended for the structural elucidation and quantification of Casopitant metabolite M12 in biological matrices?

Basic Research Focus : Identification and quantification of M12 in complex biological samples.
Methodological Answer :

  • High-Resolution Mass Spectrometry (HR-MS) combined with liquid chromatography (LC) is essential for structural elucidation. HR-MS provides accurate mass-to-charge ratios to infer molecular formulas, while tandem MS (MS/MS) fragments reveal structural features .
  • Isotopic pattern analysis and retention time alignment with synthetic standards (if available) enhance confidence in identification.
  • For quantification, LC coupled with triple quadrupole MS (LC-QqQ-MS) in multiple reaction monitoring (MRM) mode is preferred due to its sensitivity and specificity. Internal standards (e.g., stable isotope-labeled M12) should correct for matrix effects .
  • Documentation: Follow ICH M12 guidelines for reporting metabolite data, including extraction recovery rates and matrix effect validation .

How can researchers resolve contradictions between in vitro and in vivo data on the metabolic stability of this compound?

Advanced Research Focus : Mechanistic analysis of discrepancies in metabolic pathways.
Methodological Answer :

  • In vitro-in vivo extrapolation (IVIVE) requires integrating data from hepatocyte or microsomal assays (to assess intrinsic clearance) with physiologically based pharmacokinetic (PBPK) modeling .
  • Enzyme phenotyping : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary enzymes involved in M12 metabolism. Compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) across systems .
  • Species-specific differences : Validate animal models (e.g., rodents vs. humans) using cross-species liver microsomes. Adjust for interspecies variability in enzyme expression .
  • Data reconciliation: Apply statistical tools (e.g., Bayesian hierarchical models) to weigh evidence from conflicting datasets and identify outliers .

What experimental designs are optimal for studying the enzyme kinetics of M12 formation from Casopitant?

Basic Research Focus : Kinetic parameter determination.
Methodological Answer :

  • Substrate depletion assays : Incubate Casopitant with human liver microsomes (HLM) or recombinant CYP enzymes. Monitor parent drug depletion and M12 formation over time .
  • Michaelis-Menten kinetics : Use varying substrate concentrations (e.g., 0.1–100 µM) to calculate KmK_m and VmaxV_{max}. Include controls with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Time- and NADPH-dependent assays : Confirm metabolic activity via cofactor dependence. Pre-incubate microsomes with NADPH to rule out non-enzymatic degradation .
  • Data reporting: Provide raw chromatograms, calibration curves, and statistical confidence intervals (e.g., 95% CI for KmK_m) .

How should researchers integrate metabolomics data with proteomic or genomic datasets to contextualize M12’s pharmacological role?

Advanced Research Focus : Multi-omics data integration.
Methodological Answer :

  • Correlative metabolomics-proteomics : Use untargeted metabolomics (LC-HR-MS) to quantify M12 levels alongside LC-MS/MS proteomics to measure enzyme expression (e.g., CYP3A4). Apply multivariate analysis (e.g., PCA or PLS-DA) to identify covariation patterns .
  • Transcriptomic linkage : Cross-reference M12 abundance with RNA-seq data from the same tissue to identify regulatory networks (e.g., nuclear receptors like PXR modulating CYP3A4 expression) .
  • Pathway enrichment tools : Platforms like MetaboAnalyst or KEGG mapper can overlay M12’s metabolic pathways with proteomic/genomic hits .
  • Validation: Use CRISPR-Cas9 knockdown of candidate genes (e.g., CYP3A4) in cell models to confirm mechanistic links .

What are the best practices for ensuring reproducibility in M12 pharmacokinetic (PK) studies across laboratories?

Advanced Research Focus : Standardization of cross-institutional PK studies.
Methodological Answer :

  • Reference materials : Use certified M12 standards with documented purity (e.g., ≥95% by NMR) and stability profiles (e.g., storage at −80°C in inert solvents) .
  • Harmonized protocols : Adopt ICH M12 guidelines for sample preparation (e.g., plasma protein precipitation methods), LC-MS parameters, and data reporting (e.g., ISCV ≤15%) .
  • Blinded replicate analysis : Include blinded QC samples in each batch to assess inter-lab variability. Apply ANOVA to quantify variance components .
  • Metadata sharing: Publish raw data in repositories like MetaboLights, including instrument settings and processing scripts .

How can researchers differentiate M12’s pharmacological activity from its parent drug, Casopitant, in in vitro assays?

Basic Research Focus : Functional characterization of metabolite activity.
Methodological Answer :

  • Receptor binding assays : Use radioligand displacement (e.g., 3H^3H-substance P for NK1 receptors) to compare M12 and Casopitant IC50_{50} values. Include controls for non-specific binding .
  • Cell-based functional assays : Measure intracellular calcium flux or cAMP levels in NK1 receptor-expressing cells (e.g., CHO-K1) exposed to M12 vs. Casopitant .
  • Metabolite exclusion : Pre-treat cells with CYP inhibitors (e.g., 1-aminobenzotriazole) to block Casopitant metabolism, isolating M12’s direct effects .
  • Data interpretation: Report potency ratios (M12/Casopitant) and statistical significance (e.g., p < 0.05 via Student’s t-test) .

What strategies mitigate matrix interference when quantifying trace levels of M12 in human plasma?

Basic Research Focus : Analytical sensitivity enhancement.
Methodological Answer :

  • Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate M12 from phospholipids and proteins. Optimize pH for ionization efficiency .
  • Mobile phase additives : Incorporate 0.1% formic acid (for positive ionization) or ammonium acetate (for negative mode) to enhance ion suppression resistance .
  • Matrix-matched calibration : Prepare standards in drug-free plasma from ≥6 donors to account for inter-individual variability. Validate with spike-recovery experiments (target: 85–115%) .
  • Instrumental optimization: Employ differential mobility spectrometry (DMS) to resolve M12 from isobaric interferences .

How can in silico tools predict potential drug-drug interactions (DDIs) mediated by M12?

Advanced Research Focus : Computational prediction of DDIs.
Methodological Answer :

  • Physiologically based pharmacokinetic (PBPK) modeling : Use software like Simcyp or GastroPlus to simulate M12 exposure in the presence of CYP inhibitors/inducers (e.g., rifampicin for CYP3A4 induction) .
  • Machine learning models : Train algorithms on datasets of known CYP substrates/inhibitors to predict M12’s interaction potential (e.g., random forests with molecular descriptors) .
  • In vitro-in vivo correlation (IVIVC) : Validate predictions using static models (e.g., [I]/KiK_i ratios from recombinant enzyme assays) .
  • Reporting: Include uncertainty intervals and sensitivity analyses in predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.